molecular formula C12H15BrClN B13615839 6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride

6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride

Cat. No.: B13615839
M. Wt: 288.61 g/mol
InChI Key: RUEOMDKGRCIKOF-UHFFFAOYSA-N
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Description

6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Spirocyclization: The spirocyclic structure is formed by a cyclization reaction, often involving a cyclobutane precursor and a suitable base.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of oxidized isoquinoline derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

Scientific Research Applications

6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 6’-chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride
  • 6’-fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride
  • 6’-iodo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride

Uniqueness

The uniqueness of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This can lead to distinct biological activities and chemical reactivity profiles, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane];hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-10-3-2-9-7-14-8-12(4-1-5-12)11(9)6-10;/h2-3,6,14H,1,4-5,7-8H2;1H

InChI Key

RUEOMDKGRCIKOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC3=C2C=C(C=C3)Br.Cl

Origin of Product

United States

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